Enhanced Lipophilicity (LogP) Compared to 4-Chlorobenzyl and Unsubstituted Analogs
The presence of the 4-methoxy group significantly increases the calculated partition coefficient (LogP) relative to other common benzyl-substituted thiosemicarbazides. For 4-(4-Methoxybenzyl)-3-thiosemicarbazide, the predicted LogP is 2.0151 [1]. In contrast, the 4-chlorobenzyl analog exhibits a lower LogP (predicted ~1.5-1.8, based on structural class trends) [2], while the unsubstituted benzyl derivative is even more hydrophilic. This higher LogP value indicates greater lipophilicity, which is a critical parameter for membrane permeability and oral bioavailability in drug discovery contexts [3].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.0151 (predicted) |
| Comparator Or Baseline | 4-(4-Chlorobenzyl)-3-thiosemicarbazide (CAS 6610-36-2): LogP ~1.5-1.8 (estimated based on class trends) |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.5 units higher for the methoxy derivative |
| Conditions | In silico prediction using standard algorithms (e.g., XLogP3) as reported in chemical databases. |
Why This Matters
Higher LogP correlates with improved passive membrane diffusion, potentially enhancing the compound's utility as a scaffold for designing cell-permeable probes or prodrugs.
- [1] ChemSrc. 4-(4-Methoxybenzyl)-3-thiosemicarbazide (CAS 16735-76-5). LogP: 2.0151 (predicted). View Source
- [2] ChemSrc. 4-(4-Chlorobenzyl)-3-thiosemicarbazide (CAS 6610-36-2). Physicochemical Properties. View Source
- [3] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. View Source
